Methyl 2-[(4-nitrophenyl)methylsulfanyl]acetate
Overview
Description
Methyl 2-[(4-nitrophenyl)methylsulfanyl]acetate is an organic compound with the molecular formula C10H11NO4S It is a derivative of acetic acid and contains a nitrophenyl group, a methylsulfanyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(4-nitrophenyl)methylsulfanyl]acetate typically involves the reaction of 4-nitrobenzyl chloride with methyl thioglycolate in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the thiolate anion attacks the electrophilic carbon of the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(4-nitrophenyl)methylsulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted esters and amides.
Scientific Research Applications
Methyl 2-[(4-nitrophenyl)methylsulfanyl]acetate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[(4-nitrophenyl)methylsulfanyl]acetate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the methylsulfanyl group can interact with thiol-containing biomolecules. These interactions can lead to various biological effects, including enzyme inhibition and modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(4-chlorophenyl)methylsulfanyl]acetate
- Methyl 2-[(4-methylphenyl)methylsulfanyl]acetate
- Methyl 2-[(4-fluorophenyl)methylsulfanyl]acetate
Uniqueness
Methyl 2-[(4-nitrophenyl)methylsulfanyl]acetate is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying specific chemical reactions and biological interactions that are not possible with other similar compounds.
Properties
IUPAC Name |
methyl 2-[(4-nitrophenyl)methylsulfanyl]acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4S/c1-15-10(12)7-16-6-8-2-4-9(5-3-8)11(13)14/h2-5H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZYIQFDUZINCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSCC1=CC=C(C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40971725 | |
Record name | Methyl {[(4-nitrophenyl)methyl]sulfanyl}acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40971725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6625-36-1, 5629-32-3 | |
Record name | Methyl 2-[[(4-nitrophenyl)methyl]thio]acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6625-36-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC52411 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52411 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl {[(4-nitrophenyl)methyl]sulfanyl}acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40971725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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